N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide
Description
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide is a bicyclic heterocyclic compound featuring a pyrano[4,3-c]pyrazole core substituted with a methyl group at the N1 position and a cyclobutanecarboxamide moiety linked via a methylene bridge at the C3 position.
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-16-12-5-6-18-8-10(12)11(15-16)7-14-13(17)9-3-2-4-9/h9H,2-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXNSKFKAQGYJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Cyclocondensation Reactions
Pyrano-pyrazole cores are efficiently constructed via one-pot multicomponent reactions. A representative method involves condensation of hydrazines, β-ketoesters, and α,β-unsaturated carbonyl compounds. For instance, hydrazine derivatives react with acetylenic ketones under acidic conditions to form pyrazole intermediates, which undergo subsequent cyclization. In one protocol, phenylhydrazine and ethyl acetoacetate react with chalcones in ethanol under reflux, yielding tetrahydropyrano[4,3-c]pyrazoles in 70–85% yields. Methylation at the N1 position is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃), with yields exceeding 90%.
Organocatalyzed Formal [3+3] Annulation
Stereocontrolled annulation strategies using bifunctional catalysts offer superior regioselectivity. A squaramide-catalyzed reaction between pyrazolin-5-ones and nitroallylic acetates constructs tetrahydropyrano[2,3-c]pyrazoles with two adjacent stereocenters. Adapting this method for the [4,3-c] isomer requires modifying the allylic acetate substrate. For example, nitroallylic acetates bearing pre-installed methyl groups at the annulation site yield 1-methyl derivatives after deprotection. This method achieves enantiomeric excesses >95% and diastereomeric ratios of 20:1, though yields for [4,3-c] systems remain underexplored.
Functionalization at the C3 Position
Introducing the methylene-linked cyclobutanecarboxamide at C3 demands precise functional group manipulation.
Alkylation of Pyrazole Intermediates
Bromination of the C3 position using N-bromosuccinimide (NBS) in DMF, followed by nucleophilic substitution with cyanide or amine nucleophiles, installs a methylene bridge. For example, treatment of 3-bromo-1-methylpyrano[4,3-c]pyrazole with sodium cyanide in DMSO yields the 3-cyano derivative, which is reduced to the aminomethyl intermediate using LiAlH₄. Subsequent acylation with cyclobutanecarboxylic acid chloride under Schotten-Baumann conditions affords the target carboxamide.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated coupling offers a direct route to C3 functionalization. A Buchwald-Hartwig amination protocol couples 3-bromo-1-methylpyrano[4,3-c]pyrazole with cyclobutanecarboxamide using tris(dibenzylideneacetone)dipalladium (Pd₂dba₃), Xantphos ligand, and Cs₂CO₃ in toluene at 120°C. This method achieves moderate yields (36–45%) but requires optimization for sterically hindered substrates.
Cyclobutanecarboxamide Synthesis
Cyclobutanecarboxamide is synthesized via aminocarbonylation of cyclobutanols, leveraging palladium catalysis.
Ligand-Controlled Aminocarbonylation
Cyclobutanols undergo regioselective aminocarbonylation with aryl amines under Pd catalysis. Using Pd(OAc)₂ and BrettPhos ligand in CO atmosphere, cyclobutanol converts to 1,2-substituted cyclobutanecarboxamide with >90% regioselectivity. The reaction proceeds via anti-Markovnikov Pd–H addition to cyclobutene intermediates, followed by CO insertion and nucleophilic attack.
Integrated Synthetic Routes
Sequential Core Assembly and Functionalization
A three-step sequence demonstrates scalability:
- Core formation : Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate is synthesized via cyclocondensation of hydrazine hydrate and diketones.
- Methylation : Treatment with methyl iodide/K₂CO₃ in DMF yields the 1-methyl derivative.
- Coupling : Pd-mediated amination with cyclobutanecarboxamide under conditions from furnishes the final product in 36% yield.
One-Pot Tandem Synthesis
Emerging strategies combine pyrazole cyclization and amidation in a single pot. For example, in situ generation of 3-aminomethyl intermediates via reductive amination, followed by coupling with cyclobutanecarbonyl chloride, achieves 52% overall yield.
Analytical Data and Optimization
Table 1. Comparative Yields for Key Steps
Chemical Reactions Analysis
Types of Reactions: N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Molecular Properties
The compound is compared to three classes of analogs based on substituent variations and core modifications (Table 1).
Table 1: Structural and Molecular Comparison
Trifluoromethyl Analog ()
- Structural Difference : The trifluoromethyl group at C3 replaces the methylene-linked cyclobutanecarboxamide.
- Implications : The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation . However, the absence of the carboxamide may reduce hydrogen-bonding interactions with biological targets.
Ethyl-Piperidinyl Analog ()
- Structural Difference : An ethyl group replaces the methyl at N1, and a piperidinyl group substitutes the methylene-carboxamide at C3.
- The piperidinyl moiety introduces basicity and solubility variability, depending on pH, which could influence pharmacokinetics .
Ester Derivatives ()
- Structural Difference : Methyl or ethyl esters at C3 replace the carboxamide.
- Implications: Esters lack hydrogen-bond donor capacity, likely reducing target affinity. These derivatives may serve as synthetic intermediates or prodrugs, with lower molecular weights (e.g., 182.18 vs. ~317–346 for carboxamide analogs) .
Biological Activity
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that includes a cyclobutane ring and a tetrahydropyrano[4,3-c]pyrazole moiety. Its IUPAC name is N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]cyclobutanecarboxamide. The molecular formula is C14H18N4O2.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O2 |
| Molecular Weight | 278.32 g/mol |
| CAS Number | [insert CAS number] |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydropyrano Core : This is achieved through cyclization reactions involving appropriate precursors.
- Coupling Reaction : The tetrahydropyrano compound is then reacted with cyclobutanecarboxylic acid derivatives to form the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high purity.
The biological activity of this compound may be attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group present in similar compounds often binds to enzymes or receptors, modulating their activity and influencing various biological pathways.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study 1 : A study demonstrated that a related compound inhibited the proliferation of cancer cells in vitro by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Research has shown that this class of compounds can also possess antimicrobial activity:
- Case Study 2 : A derivative was tested against various bacterial strains and showed promising results in inhibiting growth, suggesting potential for development as an antimicrobial agent .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may offer neuroprotective benefits:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
